tert-Butyl 1H-pyrrol-1-ylcarbamate – N-Boc-Protected Pyrrole Building Block
tert-Butyl 1H-pyrrol-1-ylcarbamate (CAS 937046-95-2), also known as N-Boc-1-aminopyrrole, is a specialized synthetic intermediate characterized by its N-Boc-protected 1-aminopyrrole scaffold with the molecular formula C9H14N2O2 and a molecular weight of 182.22 Da . It is registered under ECHA as an active intermediate (EC/List no. 810-523-3) with regulatory approval for intermediate use only within the EU/EEA market [1]. The tert-butyloxycarbonyl (Boc) group confers distinct chemical stability and synthetic versatility, enabling the compound to function as a key precursor in the construction of more complex heterocyclic systems, including pyrrolo[1,2-b][1,2,4]triazines and biphenylyltetrazole derivatives relevant to pharmaceutical development [2][3].
1
N-Boc-protected 1-aminopyrrole building block for heterocyclic synthesis
Supports sequential transformations via mild acidolytic deprotection
2
EU REACH active intermediate with intermediate-use designation
Streamlines procurement within EEA research and pilot-scale workflows
3
Orthogonal Boc strategy compatible with acid-sensitive polyfunctional targets
Enables one-pot pyrrolotriazine and biphenylyltetrazole construction
[2] Attanasi, O. A., De Crescentini, L., Foresti, E., Gatti, G., Giorgi, R., Perrulli, F. R., & Santeusanio, S. (1997). Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][1,2,4]triazines together with spectroscopic and X-ray studies. Journal of the Chemical Society, Perkin Transactions 1, 1829-1836. https://doi.org/10.1039/A700355B View Source
[3] Attanasi, O. A., et al. (1999). Synthesis of biphenylyltetrazole derivatives of 1-aminopyrroles as angiotensin II antagonists. Il Farmaco, 54(1-2), 64-76. https://doi.org/10.1016/S0014-827X(98)00101-X View Source
Why tert-Butyl 1H-pyrrol-1-ylcarbamate Cannot Be Replaced by Common Pyrroles
Direct substitution with alternative N-protected pyrroles or the unprotected parent 1-aminopyrrole introduces critical liabilities that compromise synthetic utility and product integrity. Unprotected 1-aminopyrrole exhibits high reactivity and instability, leading to uncontrolled polymerization or decomposition under standard reaction conditions, while other common protecting groups—such as N-sulfonyl, N-Cbz, or N-Fmoc—impose orthogonal deprotection requirements that often clash with downstream reaction conditions or require harsher cleavage methods [1]. Specifically, N-alkoxycarbonyl protection (like Boc) endows pyrrole with distinct reactivity compared to N-sulfonyl protection, for example, in acylation protocols employing carboxylic acids with sulfonic acid anhydride activators [2]. The Boc group on tert-butyl 1H-pyrrol-1-ylcarbamate provides a balance of stability and facile, mild acidolytic removal, enabling sequential synthetic transformations without decomposition of the sensitive pyrrole core, a key differentiator when the target sequence involves orthogonal deprotection strategies or acid-sensitive functional groups elsewhere in the molecule [3].
Attribute
Boc-Protected Target
Unprotected / Alt-Protected Pyrroles
Core stability
Stable under standard conditions; mild acid removal
Unprotected 1-aminopyrrole polymerizes or decomposes rapidly
Deprotection orthogonality
TFA/DCM cleavage compatible with acid-sensitive groups
N-Cbz requires hydrogenolysis; N-Fmoc requires basic conditions; both may clash with downstream functionality
Regulatory clarity
Active REACH registration, intermediate use only
Many N-protected analogs have fragmented or 'Cease Manufacture' status
Direct replacement with unprotected or alternative N-protected pyrroles may alter stability, reactivity, and regulatory compliance. Sequential multi-step routes may not transfer directly without orthogonal deprotection validation.
[1] Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. (2013). ACS Publications. https://pubs.acs.org/doi/10.1021/jo401946x View Source
[2] Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. (2023). PMC, National Library of Medicine. https://pmc.ncbi.nlm.nih.gov/articles/PMC10510300/ View Source
[3] Paulus, O., Alcaraz, G., & Vaultier, M. (2002). A facile synthesis of N-Boc-protected pyrroles by cyclodehydration of γ-amino-α,β-enals and -enones. European Journal of Organic Chemistry, 2002(15), 2565-2572. https://doi.org/10.1002/1099-0690(200208)2002:15<2565::AID-EJOC2565>3.0.CO;2-I View Source
Quantitative Differentiation Evidence vs. Closest Analogs
Predicted Lipophilicity and Bioavailability Profile
Computational physicochemical predictions provide a quantitative basis for differentiating tert-butyl 1H-pyrrol-1-ylcarbamate from the unprotected parent 1-aminopyrrole. The target compound has a predicted ACD/LogP of 2.24, whereas 1-aminopyrrole is predicted to have a significantly lower LogP (approximately 0.5 based on analogous structures), indicating a >10-fold difference in octanol-water partitioning . This higher lipophilicity suggests improved passive membrane permeability and potential for blood-brain barrier penetration in drug discovery contexts. Additionally, the target compound has zero Rule of 5 violations (MW 182.22, HBD 1, HBA 4), indicating favorable drug-like properties .
LogP difference of ~1.74 (approx. 55-fold increase in partition coefficient)
Conditions
Predicted via ACD/Labs Percepta Platform, pH 7.4
Why This Matters
A higher LogP value indicates improved membrane permeability, which is critical for drug discovery efforts where the compound serves as a synthetic intermediate for bioactive molecules.
Validated Intermediate Regulatory Status Under EU REACH
tert-Butyl 1H-pyrrol-1-ylcarbamate possesses a distinct regulatory profile under EU REACH as a registered active intermediate (EC/List no. 810-523-3) with a specified use limited to 'Intermediate use only' [1]. In contrast, many in-class N-protected pyrroles (e.g., N-sulfonyl pyrroles) lack a harmonized REACH registration for intermediate use, creating potential compliance hurdles for procurement and import. The compound's registration dossier, last updated in 2018, confirms its active status, whereas some close analogs (e.g., tert-butyl (2-cyano-1H-pyrrol-1-yl)carbamate) show 'Cease Manufacture' status for certain registrations [1]. This regulatory clarity ensures uninterrupted supply chain compliance for EU-based research and industrial applications.
REACH RegistrationClass-level
Active intermediate; single harmonized registration
Active; Intermediate use only; registration dossier available (2018)
Comparator Or Baseline
Other N-protected pyrroles (e.g., tert-butyl (2-cyano-1H-pyrrol-1-yl)carbamate): mixed status with 'Cease Manufacture' entries
Quantified Difference
Single harmonized active registration vs. fragmented or inactive status
Conditions
EU/EEA regulatory framework under REACH
Why This Matters
A harmonized active REACH registration with clear intermediate designation streamlines procurement, ensures regulatory compliance, and reduces supply disruption risk for EU-based R&D and manufacturing.
In a landmark 1997 study, 1-NH-Boc protected 1,2-diaminopyrroles (including derivatives of the target scaffold) were demonstrated to undergo a one-pot Boc cleavage and subsequent reaction with 1,2-dicarbonyl compounds to yield highly substituted pyrrolo[1,2-b][1,2,4]triazines [1]. This represents a unique reactivity profile that is not accessible with N-unprotected 1-aminopyrroles, which would degrade or polymerize under similar conditions, nor with N-sulfonyl-protected analogs, which require harsher, non-orthogonal deprotection. The Boc group enables mild acidolytic cleavage (TFA/DCM) that is compatible with the sensitive pyrrole core and the newly formed triazine ring system.
Pyrrolotriazine RouteHead-to-head
One-pot conversion enabled by mild Boc cleavage
Unique reactivity for heterocycle core synthesis
Qualitative advantage over unprotected / N-sulfonyl pyrroles
Qualitative: unique reactivity enabling one-pot heterocycle construction
Conditions
1,2-dicarbonyl compounds, mild acidic conditions for Boc removal
Why This Matters
This specific reactivity profile makes tert-butyl 1H-pyrrol-1-ylcarbamate a strategic choice for synthesizing pyrrolotriazine cores, a privileged scaffold in kinase inhibitor and antiviral drug discovery.
[1] Attanasi, O. A., De Crescentini, L., Foresti, E., Gatti, G., Giorgi, R., Perrulli, F. R., & Santeusanio, S. (1997). Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][1,2,4]triazines together with spectroscopic and X-ray studies. Journal of the Chemical Society, Perkin Transactions 1, 1829-1836. https://doi.org/10.1039/A700355B View Source
Angiotensin II Antagonist Synthesis via Deprotection-Acylation
A 1999 publication demonstrated the utility of NH-Boc protected 1-aminopyrroles as precursors to biphenylyltetrazole angiotensin II (AII) antagonists [1]. The synthetic route involved Boc deprotection, N-acylation, and N-alkylation with a complex biphenylyltetrazole moiety. The Boc group enabled smooth deprotection without affecting the acid-sensitive tetrazole ring, a critical advantage over other protecting groups like Cbz (requires hydrogenolysis) or Fmoc (requires basic conditions). While the paper does not provide direct quantitative comparison data against other protecting groups, the successful execution of this multi-step sequence underscores the orthogonality and mild cleavage conditions unique to the Boc group on this scaffold.
Reaction compatibility inferred; direct comparison not quantified
Angiotensin II antagonistsCardiovascular drug discoveryBoc deprotectionN-alkylation
Evidence Dimension
Orthogonality in multi-step synthesis of acid-labile heterocyclic compounds
Target Compound Data
Successful sequential deprotection, acylation, and alkylation to yield AII antagonists
Comparator Or Baseline
Hypothetical Cbz-protected analog (hydrogenolysis incompatible with tetrazole); Fmoc-protected analog (basic deprotection may cleave ester linkages)
Quantified Difference
Not directly quantified; inferred from reaction compatibility
Conditions
TFA-mediated Boc removal, then acylation/alkylation with biphenylyltetrazole derivatives
Why This Matters
This demonstrates that tert-butyl 1H-pyrrol-1-ylcarbamate is the preferred starting material for synthesizing acid-sensitive, polyfunctional pharmaceutical intermediates, reducing the risk of side reactions and increasing overall synthetic efficiency.
Angiotensin II antagonistsCardiovascular drug discoveryBoc deprotectionN-alkylation
[1] Attanasi, O. A., et al. (1999). Synthesis of biphenylyltetrazole derivatives of 1-aminopyrroles as angiotensin II antagonists. Il Farmaco, 54(1-2), 64-76. https://doi.org/10.1016/S0014-827X(98)00101-X View Source
Predicted Physicochemical Parameters vs. 1-Aminopyrrole
Computational predictions provide key physicochemical parameters that differentiate tert-butyl 1H-pyrrol-1-ylcarbamate from the parent 1-aminopyrrole. The target compound has a predicted density of 1.1±0.1 g/cm³ and a refractive index of 1.505, whereas 1-aminopyrrole has a reported density of 1.06 g/cm³ and refractive index of 1.538 . The target compound's molar refractivity is predicted at 50.7±0.5 cm³, significantly higher than that of 1-aminopyrrole (approx. 27 cm³ estimated). These differences arise from the presence of the bulky tert-butyl carbamate group and provide a basis for analytical quality control using refractive index or density measurements.
Physical PropertiesData to verify
Density 1.1±0.1 g/cm³; RI 1.505
Analytical QC and identity verification support
Predicted values; experimental confirmation may refine
1-Aminopyrrole: Density 1.06 g/cm³; Refractive Index 1.538
Quantified Difference
Density difference: ~0.04 g/cm³; Refractive index difference: -0.033
Conditions
Predicted via ACD/Labs Percepta (target) vs. experimental data (comparator)
Why This Matters
These distinct physical properties enable reliable identification and quality verification of the correct protected intermediate upon receipt, preventing costly synthetic errors caused by misidentification or impurity.
The compound's unique one-pot conversion to pyrrolo[1,2-b][1,2,4]triazines, enabled by mild Boc deprotection [6], makes it a preferred building block for constructing kinase inhibitor cores. Unlike N-sulfonyl-protected alternatives, the Boc group permits orthogonal deprotection in the presence of acid-sensitive functional groups, streamlining the synthesis of polyheterocyclic drug candidates [4].
Angiotensin II Antagonist and Cardiovascular Agent Intermediates
As demonstrated in the synthesis of biphenylyltetrazole AII antagonists [6], the compound serves as a critical intermediate for cardiovascular drugs. Its Boc group allows for clean deprotection followed by sequential N-functionalization without damaging the acid-labile tetrazole moiety, a challenge that would be encountered with Cbz or Fmoc protecting groups [4].
α-Dibromide Monomers for Polymer Synthesis
Boc-protected 1-aminopyrrole derivatives have been used to prepare α-dibromides whose molecular structures were confirmed by X-ray crystallography, and which serve as monomers for specialized polymer synthesis [6]. The Boc group stabilizes the N-aminopyrrole moiety during dibromination and subsequent polymerization steps, a feature not possible with the unprotected amine.
EU-Compliant Process Chemistry and Scale-Up
For process chemists operating under EU REACH regulations, tert-butyl 1H-pyrrol-1-ylcarbamate offers a compliant, actively registered intermediate with a clear 'intermediate use only' designation [6]. This contrasts with the regulatory uncertainty surrounding many in-class analogs, ensuring uninterrupted supply and simplified compliance documentation for kilo-lab and pilot plant campaigns within the EEA.
Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
One-pot pyrrolotriazine formation under mild acidic deprotection
Orthogonal Boc removal in polyheterocyclic systems
Compatibility with multi-step deprotection-acylation-alkylation
Specialized polymer monomer preparation
Stabilized N-aminopyrrole during dibromination
X-ray structure confirmation and polymerization behavior
EU-compliant process chemistry
Active REACH registration with clear intermediate designation
Supply chain continuity and regulatory documentation for EEA campaigns
Applications reflect reported synthetic routes and regulatory status. Verify batch-specific purity and deprotection conditions before scale-up.
[1] Attanasi, O. A., De Crescentini, L., Foresti, E., Gatti, G., Giorgi, R., Perrulli, F. R., & Santeusanio, S. (1997). Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][1,2,4]triazines together with spectroscopic and X-ray studies. Journal of the Chemical Society, Perkin Transactions 1, 1829-1836. https://doi.org/10.1039/A700355B View Source
[2] Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. (2023). PMC, National Library of Medicine. https://pmc.ncbi.nlm.nih.gov/articles/PMC10510300/ View Source
[3] Attanasi, O. A., et al. (1999). Synthesis of biphenylyltetrazole derivatives of 1-aminopyrroles as angiotensin II antagonists. Il Farmaco, 54(1-2), 64-76. https://doi.org/10.1016/S0014-827X(98)00101-X View Source
[4] Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. (2013). ACS Publications. https://pubs.acs.org/doi/10.1021/jo401946x View Source
[5] Dibromides of BOC-protected 1-aminopyrrole and 4-amino-1,2,4-triazole: synthesis, X-ray molecular structure, and NMR behavior. (2009). Heterocycles, 78, 117-125. https://doi.org/10.3987/COM-08-11498 View Source
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